molecular formula C7H7ClN2O2 B11904853 Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS No. 1260813-71-5

Methyl 2-(5-chloropyrimidin-4-yl)acetate

Cat. No.: B11904853
CAS No.: 1260813-71-5
M. Wt: 186.59 g/mol
InChI Key: HVUWJILIQIBXHB-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloropyrimidin-4-yl)acetate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The general reaction can be represented as follows:

5-chloropyrimidine-4-carboxylic acid+methanolcatalystMethyl 2-(5-chloropyrimidin-4-yl)acetate+water\text{5-chloropyrimidine-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-chloropyrimidine-4-carboxylic acid+methanolcatalyst​Methyl 2-(5-chloropyrimidin-4-yl)acetate+water

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine compounds.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of 5-chloropyrimidine-4-carboxylic acid.

Scientific Research Applications

Methyl 2-(5-chloropyrimidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloropyrimidin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use, but it often involves binding to specific sites on target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloropyrimidin-4-yl)acetate
  • Methyl 2-(4-chloropyrimidin-5-yl)acetate
  • Methyl 2-(6-chloropyrimidin-4-yl)acetate

Uniqueness

Methyl 2-(5-chloropyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1260813-71-5

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 2-(5-chloropyrimidin-4-yl)acetate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)2-6-5(8)3-9-4-10-6/h3-4H,2H2,1H3

InChI Key

HVUWJILIQIBXHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC=C1Cl

Origin of Product

United States

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